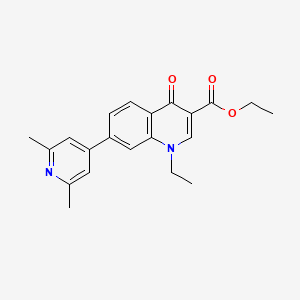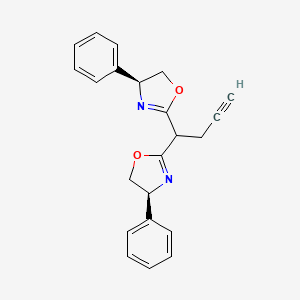
(4S,4'S)-2,2'-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a but-3-yne linker, and each oxazole ring bears a phenyl substituent. The compound’s stereochemistry is defined by the (4S,4’S) configuration, indicating the absolute configuration of the chiral centers.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Heterocyclization Reaction:
- The compound can be synthesized through a heterocyclization reaction involving the condensation of appropriate starting materials.
- For example, the reaction of 4-phenyl-4,5-dihydrooxazole with but-3-yne under suitable conditions leads to the formation of the target compound.
-
Multicomponent Reaction:
- A multicomponent reaction, such as a one-pot reaction involving multiple reactants, can also yield this compound.
- Researchers have explored various multicomponent reactions to access structurally diverse oxazoles.
Industrial Production
The industrial production of “(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” may involve scaled-up versions of the synthetic routes mentioned above. Optimization of reaction conditions, purification methods, and safety considerations play a crucial role in large-scale production.
Chemical Reactions Analysis
Reactivity
The compound undergoes various chemical reactions, including:
Oxidation: Oxidation of the but-3-yne moiety can lead to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the oxazole rings may yield dihydrooxazoles.
Substitution: Nucleophilic substitution reactions can occur at the phenyl substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C) are employed.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace the phenyl substituents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield aldehyde or carboxylic acid derivatives.
- Reduction could lead to dihydrooxazole derivatives.
Scientific Research Applications
Chemistry:
- The compound’s unique structure makes it an interesting target for synthetic chemists exploring new reactions and methodologies.
- It can serve as a building block for more complex molecules.
Biology and Medicine:
- Biological studies may investigate its interactions with enzymes, receptors, or other biomolecules.
- Medicinal chemistry research could explore its potential as a drug candidate.
Industry:
- The compound’s properties may find applications in materials science, such as organic electronics or sensors.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential molecular targets and pathways could involve interactions with specific enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with the same structure, we can compare it to related oxazole derivatives. Some similar compounds include:
- 4-Phenyl-4,5-dihydrooxazole (without the but-3-yne linker)
- Other bis-oxazole derivatives with different linkers
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]but-3-ynyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H20N2O2/c1-2-9-18(21-23-19(14-25-21)16-10-5-3-6-11-16)22-24-20(15-26-22)17-12-7-4-8-13-17/h1,3-8,10-13,18-20H,9,14-15H2/t19-,20-/m1/s1 |
InChI Key |
FUCGVJGZIHUFDN-WOJBJXKFSA-N |
Isomeric SMILES |
C#CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
C#CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


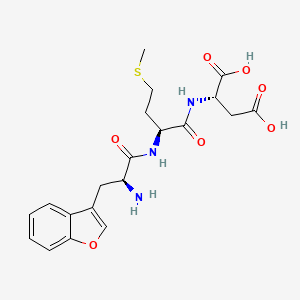
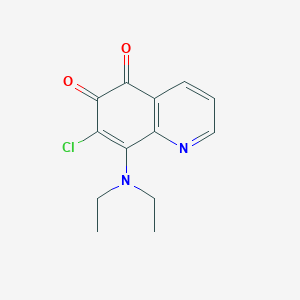
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
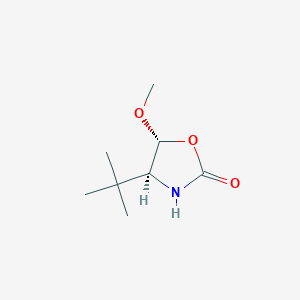
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
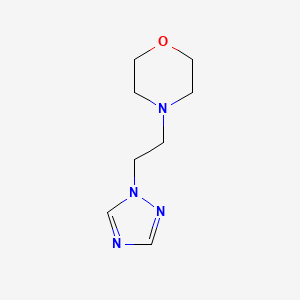
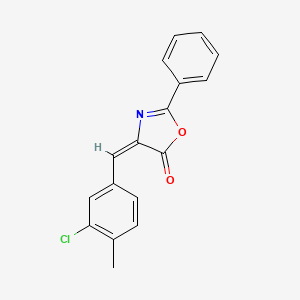
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
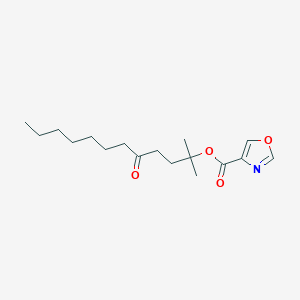
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)

